2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)-
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Overview
Description
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)- is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and biochemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Each step would require specific reagents and conditions, such as:
Step 1: Formation of the pyrrolidinedione core, possibly through a cyclization reaction.
Step 2: Sequential addition of the aminoethyl groups, likely through nucleophilic substitution reactions.
Step 3: Attachment of the dotetracontenyl and hexatriacontenyl chains, which might involve coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.
Substitution: Nucleophilic substitution reactions might occur at the aminoethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in certain reactions.
Biology
In biology, these compounds could be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, they might be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Industrially, these compounds could be used in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione derivatives: Other compounds with similar core structures but different substituents.
Polyamine derivatives: Compounds with multiple aminoethyl groups.
Uniqueness
The unique combination of the pyrrolidinedione core with long alkyl chains and multiple aminoethyl groups might confer specific properties, such as enhanced solubility or specific binding affinities.
Properties
CAS No. |
64346-93-6 |
---|---|
Molecular Formula |
C94H179N5O4 |
Molecular Weight |
1443.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[3-[(E)-dotetracont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]-3-[(E)-hexatriacont-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C94H179N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-41-42-43-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-90-88-92(101)99(94(90)103)86-84-97-82-80-95-79-81-96-83-85-98-91(100)87-89(93(98)102)77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h75-78,89-90,95-97H,3-74,79-88H2,1-2H3/b77-75+,78-76+ |
InChI Key |
WADLXYIJPAJYHH-VGWDHYGUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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